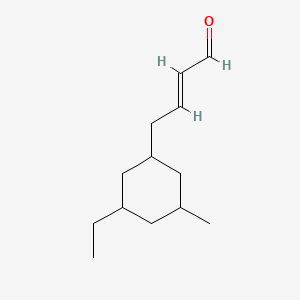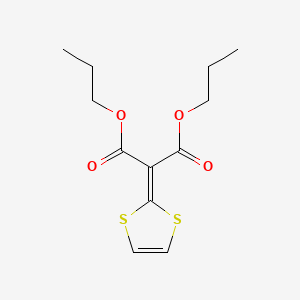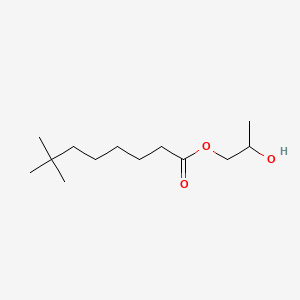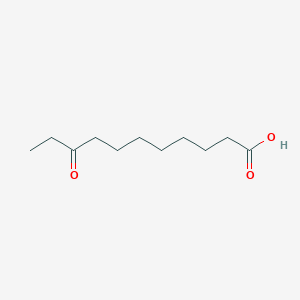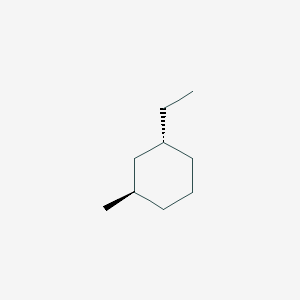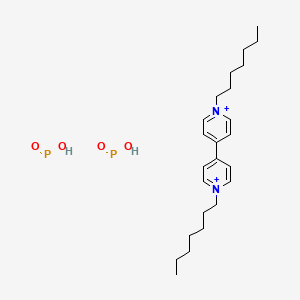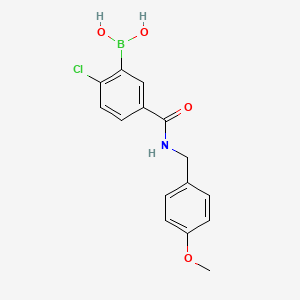
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is used as a pharmaceutical intermediate and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and 4-methoxybenzylamine.
Formation of Amide Bond: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine, which is then reacted with 4-methoxybenzylamine to form the corresponding amide.
Borylation: The amide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in the study of various biological processes.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets:
Protease Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteases, inhibiting their activity.
Pathways Involved: This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(4-ethylbenzylcarbamoyl)benzeneboronic acid
Comparison
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H15BClNO4 |
|---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
[2-chloro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
AXWUFBJJYNZBLM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


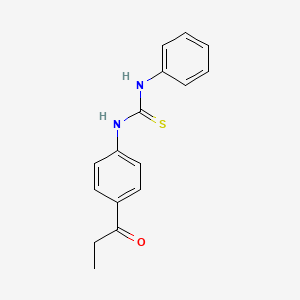
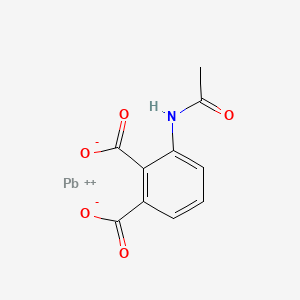
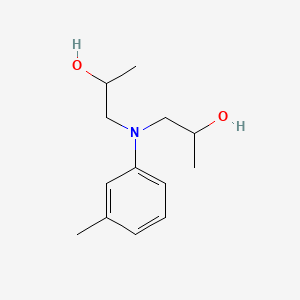

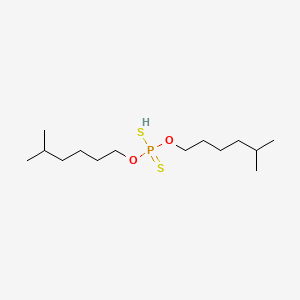
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
